ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene moiety, a benzothiophene ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde and an appropriate enone under acidic or basic conditions.
Amidation: The chromene derivative is then subjected to an amidation reaction with an amine to introduce the amido group.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized separately through a series of reactions involving thiophene derivatives and suitable electrophiles.
Coupling Reaction: The chromene-amido derivative is then coupled with the benzothiophene derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE
- Other Chromene Derivatives : Compounds with similar chromene structures but different substituents.
- Benzothiophene Derivatives : Compounds with benzothiophene rings but different functional groups.
Uniqueness
ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of chromene and benzothiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[(6-methyl-4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO5S/c1-3-27-22(26)19-13-6-4-5-7-18(13)29-21(19)23-20(25)17-11-15(24)14-10-12(2)8-9-16(14)28-17/h8-11H,3-7H2,1-2H3,(H,23,25) |
InChI Key |
YBAOQPKLZLHFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.